molecular formula C17H18ClNOS B5801375 2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide

Cat. No. B5801375
M. Wt: 319.8 g/mol
InChI Key: XTROFVBHHITUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is used in various studies to investigate its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide in lab experiments is its ability to reduce inflammation and pain, which can be useful in studying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research involving 2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide. One direction is to further investigate its mechanism of action and how it interacts with various enzymes and receptors. Another direction is to explore its potential as a drug for the treatment of inflammatory and painful conditions. Additionally, it could be studied in combination with other drugs to determine if it has synergistic effects.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide involves the reaction of 2-chlorobenzyl chloride with sodium thioacetate in the presence of a catalyst. This produces 2-(2-chlorobenzylthio)acetate, which is then reacted with 4-methylbenzylamine to form the final product.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide has been used in various scientific studies, including those related to cancer research, inflammation, and pain management. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-6-8-14(9-7-13)10-19-17(20)12-21-11-15-4-2-3-5-16(15)18/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTROFVBHHITUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)sulfanyl]-N-(4-methylbenzyl)acetamide

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